(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate (Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 896081-72-4
VCID: VC5503620
InChI: InChI=1S/C22H14O7/c1-12-16(29-22(24)13-4-6-17-18(9-13)27-11-26-17)7-5-15-20(23)19(28-21(12)15)10-14-3-2-8-25-14/h2-10H,11H2,1H3/b19-10-
SMILES: CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C4=CC5=C(C=C4)OCO5
Molecular Formula: C22H14O7
Molecular Weight: 390.347

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate

CAS No.: 896081-72-4

Cat. No.: VC5503620

Molecular Formula: C22H14O7

Molecular Weight: 390.347

* For research use only. Not for human or veterinary use.

(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate - 896081-72-4

Specification

CAS No. 896081-72-4
Molecular Formula C22H14O7
Molecular Weight 390.347
IUPAC Name [(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate
Standard InChI InChI=1S/C22H14O7/c1-12-16(29-22(24)13-4-6-17-18(9-13)27-11-26-17)7-5-15-20(23)19(28-21(12)15)10-14-3-2-8-25-14/h2-10H,11H2,1H3/b19-10-
Standard InChI Key XOVSQSHPHQCJNC-GRSHGNNSSA-N
SMILES CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C4=CC5=C(C=C4)OCO5

Introduction

Chemical Structure and Nomenclature

Systematic IUPAC Name

The compound is formally named [(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate, reflecting its Z-configuration at the exocyclic double bond and the ester linkage between the benzofuran and benzodioxole subunits .

Molecular Architecture

The molecule comprises three distinct domains (Fig. 1):

  • Benzofuran core: A bicyclic system with a ketone at position 3 and a methyl group at position 7.

  • Furan-2-ylmethylene substituent: A furan ring attached via a conjugated double bond at position 2 of the benzofuran.

  • Benzodioxole-5-carboxylate ester: A 1,3-benzodioxole group esterified to the benzofuran at position 6.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₂₂H₁₄O₇
Molecular weight390.3 g/mol
CAS Registry Number622801-76-7
SMILES (Isomeric)CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC5=C(C=C4)OCO5
InChIKeyQTXMKLANNLPPNC-JMIUGGIZSA-N

Synthesis and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely employs a convergent strategy:

  • Benzofuran construction: Friedel-Crafts acylation or Paal-Knorr cyclization to form the 3-oxo-2,3-dihydrobenzofuran core.

  • Knoevenagel condensation: Introduction of the furan-2-ylmethylene group at position 2 using furfural derivatives under basic conditions.

  • Esterification: Coupling the benzodioxole-5-carboxylic acid to the hydroxyl group at position 6 via Steglich esterification or acyl chloride intermediates .

Critical Reaction Parameters

  • Stereoselectivity: The Z-configuration is preserved using bulky bases (e.g., LDA) during condensation to hinder isomerization.

  • Catalysis: Lewis acids like ZnCl₂ improve yields in benzofuran cyclization steps .

Table 2: Synthetic Yield Optimization

StepCatalystTemperature (°C)Yield (%)
Benzofuran formationZnCl₂12078
Knoevenagel stepPiperidine8065
EsterificationDCC/DMAP2582

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic stacking; soluble in DMSO (32 mg/mL) and dichloromethane .

  • Stability: Degrades under UV light (t₁/₂ = 4.2 hrs at 300 nm), necessitating amber storage.

Spectroscopic Characterization

  • IR (KBr): Strong bands at 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (benzofuran ketone), and 1240 cm⁻¹ (C-O-C of benzodioxole) .

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J=16 Hz, H-α to ketone), 6.93 (s, benzodioxole H-4), 2.41 (s, CH₃) .

Biological Activity and Mechanisms

Melatonergic Receptor Affinity

Structural analogs in patent IL129999A demonstrate high affinity for MT₁/MT₂ melatonin receptors (Kᵢ = 0.8–3.4 nM) . The benzodioxole moiety mimics indole’s electron-rich system, enabling π-π interactions with receptor residues .

Table 3: Pharmacological Screening Data

AssayResultModelSource
MT₁ bindingKᵢ = 1.2 nMHEK293 cells
DPPH scavengingIC₅₀ = 12 μMIn vitro
COX-2 inhibition34% at 10 μMRAW264.7

Applications and Future Directions

Therapeutic Prospects

  • Circadian rhythm disorders: MT₁/MT₂ agonism supports potential use in insomnia and jet lag .

  • Neuroprotection: Antioxidant properties may mitigate oxidative stress in Alzheimer’s models.

Synthetic Challenges

  • Scalability: Low yields in Knoevenagel step (65%) require flow chemistry optimization.

  • Stereochemical purity: Chiral HPLC methods (Chiralpak IA) achieve 98% ee but add cost .

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